17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate is a synthetic steroid compound that belongs to the glucocorticoid class of drugs. This compound is known for its anti-inflammatory and immunosuppressive properties, making it significant in medical applications. It is often studied as an impurity in the context of other steroid formulations, particularly those related to corticosteroids.
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate can be classified under:
The synthesis of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate typically involves multi-step organic reactions starting from steroid precursors. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure the desired stereochemistry and yield. Advanced techniques like chromatography may be employed for purification and characterization of the final product.
The molecular formula for 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate is C22H28O5 with a molecular weight of approximately 372.45 g/mol. The structural representation includes multiple rings characteristic of steroid compounds.
The compound undergoes several chemical transformations typical for steroids:
Understanding the reactivity of this compound involves studying its interaction with various reagents under controlled conditions. The stability and reactivity can vary significantly based on the functional groups present.
As a glucocorticoid, 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate exerts its effects primarily through binding to glucocorticoid receptors in target cells. This binding leads to:
Research indicates that glucocorticoids can significantly alter the expression of inflammatory cytokines and enzymes involved in the inflammatory response.
Relevant data on melting points or specific heat capacities were not provided in the sources but should be characterized during experimental evaluations.
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate is primarily used in:
This compound's role as an impurity reference material underscores its importance in ensuring the quality and safety of pharmaceutical products containing corticosteroids .
The development of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate represents a specialized advancement in mid-20th century steroidal chemistry. This compound emerged from systematic efforts to modify corticosteroid scaffolds—particularly prednisone and prednisolone analogues—to alter their pharmacokinetic properties. The strategic esterification of the C21 hydroxyl group with heptanoic acid (enanthic acid) was driven by the need to enhance lipophilicity and prolong systemic exposure. Such modifications were part of broader research into prodrug designs, where fatty acid esters were known to slow release rates of active steroids through enzymatic hydrolysis in vivo. The specific heptanoate esterification at C21 distinguished this compound from earlier pivalate or succinate esters (e.g., 21-pivalate derivatives [1]), leveraging heptanoic acid’s seven-carbon chain to balance lipophilicity and metabolic stability. Its CAS registry (3593-92-8 [7]) formalized its identity as a discrete chemical entity, though it remains more prominently studied as a synthetic intermediate than a therapeutic agent. Historical records position it within explorations of steroidal prodrugs from the 1950s–1970s, an era marked by extensive structural derivatization of glucocorticoids to optimize delivery and efficacy.
This compound belongs to the pregnane derivative family, characterized by a 21-carbon steroid backbone with additional ketone, hydroxyl, and unsaturated functionalities defining its reactivity and biological interactions. Its core structure integrates three critical features:
Location | Functional Group | Chemical Significance |
---|---|---|
C1–C2, C3–C4 | Δ¹,⁴-diene | Enhances electrophilicity at C3; characteristic of synthetic corticosteroids |
C3, C11, C20 | Ketone (C=O) | Facilitates receptor binding via H-bonding; C3 ketone conjugated with diene |
C17 | β-hydroxyl | Participates in H-bonding; influences stereochemistry |
C21 | Heptanoate ester | Lipophilicity enhancer; prodrug moiety requiring hydrolysis |
Structurally, it aligns with 16α-methylated pregnanes (e.g., dexamethasone derivatives [5]) but lacks methyl substitution. Its molecular formula (C₂₈H₃₈O₆ [6]) and weight (470.60 g/mol) distinguish it from analogues like the 21-pivalate (C₂₆H₃₄O₆ [1]) or unesterified parent (C₂₁H₂₆O₃ [2]). The heptanoate chain enables unique intermolecular interactions in solid-state packing, as suggested by calculated physicochemical properties like logP (∼4.2 [8]), which exceeds shorter-chain esters.
Property | Value | Calculation/Method |
---|---|---|
Molecular formula | C₂₈H₃₈O₆ | PubChem [6] |
Exact mass | 470.2668 g/mol | HREI-MS |
logP (octanol-water) | ~4.2 | Crippen method [8] |
Hydrogen bond acceptors | 6 | - |
Hydrogen bond donors | 0 (ester blocks C21-OH) | - |
Rotatable bonds | 10 (primarily heptanoate chain) | - |
The compound’s classification underscores its dual identity as both a corticosteroid derivative (due to the 17α,21-dihydroxy-11,20-dione motif) and a C21-ester prodrug. Its structural complexity necessitates precise spectroscopic characterization—such as ¹H/¹³C-NMR for olefinic/ketone signals and HMBC to correlate the heptanoate carbonyl with H₂-21—to distinguish it from related pregnanes like 5β-pregnane-3,11,20-triones [10].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: